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Compound of Interest

Compound Name: Butyl(3-methylpentan-2-yl)amine

Cat. No.: B13248485

Get Quote

Nomenclature, Synthesis, and Structural
Characterization
Molecular Weight: 157.30 g/mol

Executive Summary
This technical guide provides a rigorous analysis of the secondary amine

-butyl-3-methylpentan-2-amine, often commercially listed as butyl(3-methylpentan-2-
yl)amine. Designed for organic chemists and pharmaceutical researchers, this document
standardizes the nomenclature according to current IUPAC recommendations (Blue Book P-
62), details a self-validating synthetic protocol via reductive amination, and outlines critical
analytical parameters.

The compound represents a sterically hindered secondary amine, featuring two chiral centers

adjacent to the nitrogen atom. Its structural complexity makes it a valuable case study for

stereoselective synthesis and advanced NMR characterization in drug discovery scaffolds.

Part 1: Structural Deconstruction & IUPAC Nomenclature
Correct chemical nomenclature is the bedrock of scientific communication. For secondary

amines with non-identical alkyl groups, IUPAC rules dictate priority based on the length and
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complexity of the carbon chains attached to the nitrogen.

1.1 Structural Analysis
The molecule consists of a nitrogen atom bonded to a hydrogen atom and two alkyl groups:

Group A (Butyl): A linear 4-carbon chain (

).

Group B (3-methylpentan-2-yl): A branched 6-carbon structure derived from pentane,

attached at the C2 position, with a methyl substitution at C3.

1.2 Determination of the Preferred IUPAC Name (PIN)
According to IUPAC Rule P-62.2.2.1, secondary amines are named as

-substituted derivatives of a parent hydride amine.[1] The parent hydride is selected based on
the longest carbon chain attached to the nitrogen.

Comparison:

Chain A Length: 4 carbons (Butan-1-amine).

Chain B Length: 5 carbons (Pentan-2-amine).

Selection: The pentane chain is senior.

Numbering: The amine functional group gets priority for the lowest locant. The parent chain

is pentan-2-amine.

Substituents:

On Nitrogen: Butyl group.

On Carbon 3: Methyl group.

Preferred IUPAC Name:

-Butyl-3-methylpentan-2-amine
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1.3 Stereochemical Complexity
The parent chain contains two chiral centers at C2 and C3. Consequently, this compound

exists as four stereoisomers (two enantiomeric pairs). In a non-stereoselective synthesis, the

product is a mixture of diastereomers.

Nomenclature Logic Flow:

Analyze Structure: C10H23N

Identify N-Substituents:
1. Butyl (C4)

2. 3-methylpentan-2-yl (C6 total, C5 chain)

Select Parent Chain (P-62.2.2.1):
Longest Chain Rule

Compare Chain Lengths:
Pentyl (5) > Butyl (4)

Parent: Pentan-2-amine

Add Substituents:
N-butyl

3-methyl

PIN: N-Butyl-3-methylpentan-2-amine

Click to download full resolution via product page
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Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) based on chain

seniority.

Part 2: Synthetic Protocol (Reductive Amination)
The most robust method for synthesizing

-butyl-3-methylpentan-2-amine is the reductive amination of 3-methylpentan-2-one with butan-
1-amine. This approach avoids the over-alkylation issues common with direct alkylation (e.g.,
reacting 3-bromo-2-methylpentane with butylamine).

2.1 Reaction Scheme
2.2 Reagents & Role Justification

Reagent Role Justification

3-Methylpentan-2-one Electrophile
Provides the branched carbon

skeleton (Group B).

Butan-1-amine Nucleophile
Provides the linear butyl chain

(Group A).

NaBH(OAc) Reducing Agent

Selective. Reduces the imine

intermediate faster than the

ketone starting material,

preventing side-product

alcohols.

Acetic Acid (AcOH) Catalyst
Activates the carbonyl oxygen

and facilitates imine formation.

1,2-Dichloroethane (DCE) Solvent

Aprotic, dissolves all

components, and does not

interfere with hydride transfer.

2.3 Step-by-Step Methodology
Note: Perform all steps in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Imine Formation (In Situ):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13248485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a round-bottom flask, dissolve 3-methylpentan-2-one (10 mmol, 1.0 equiv) and butan-1-

amine (12 mmol, 1.2 equiv) in DCE (30 mL).

Add Acetic Acid (12 mmol, 1.2 equiv).

Stir at room temperature for 30 minutes. Mechanism: The amine attacks the ketone to

form a hemiaminal, which dehydrates to form the imine.[2]

Reduction:

Cool the mixture to 0°C in an ice bath.

Add Sodium Triacetoxyborohydride (NaBH(OAc)

) (14 mmol, 1.4 equiv) portion-wise over 10 minutes.

Remove the ice bath and stir at room temperature for 12–16 hours under nitrogen

atmosphere.

Quench & Workup:

Quench the reaction by slowly adding saturated aqueous NaHCO

(30 mL) to neutralize the acid.

Extract the aqueous layer with Dichloromethane (DCM) (

mL).

Combine organic layers, wash with brine, and dry over anhydrous Na

SO

.

Purification:

Concentrate the solvent under reduced pressure.
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Purify the crude oil via flash column chromatography (Silica gel; Eluent: 95:5

Hexanes:Ethyl Acetate + 1% Triethylamine) to isolate the pure amine.

Mechanistic Pathway:

3-Methylpentan-2-one

Hemiaminal
Intermediate

+ Amine, H+

Butan-1-amine

Imine
(C=N Bond)

- H2O N-Butyl-3-methylpentan-2-amine+ H- (from NaBH(OAc)3)

Click to download full resolution via product page

Figure 2: Reductive amination mechanism showing the conversion of ketone to amine via imine

reduction.[3]

Part 3: Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.

3.1 Predicted

H NMR (400 MHz, CDCl

)
The spectrum will be complex due to the diastereomers, potentially showing signal doubling for

the methyl groups.
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Shift (

ppm)
Multiplicity Integration Assignment

0.85 - 0.95 Multiplet 9H

Terminal methyls

(Butyl C4, Pentyl C1,

Pentyl C5)

1.05 Doublet 3H
Methyl at C2 (adjacent

to N)

1.20 - 1.60 Multiplet 8H

Methylene protons

(Butyl C2, C3; Pentyl

C4) + Methine (Pentyl

C3)

2.50 - 2.65 Multiplet 2H
Methylene adjacent to

N (Butyl C1)

2.70 - 2.85 Multiplet 1H
Methine adjacent to N

(Pentyl C2)

3.2 Mass Spectrometry (ESI-MS)
Molecular Ion (

): 158.2 m/z.

Fragmentation: Expect a prominent peak at m/z 100 due to

-cleavage at the branched side (loss of the butyl chain is less favorable than loss of the
larger alkyl fragments, but

-cleavage usually dominates).

Cleavage at C2-C3 bond of pentane chain: Loss of sec-butyl radical?

Most stable fragment: Cleavage adjacent to Nitrogen.

Part 4: Pharmaceutical Relevance[2]
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Secondary amines like

-butyl-3-methylpentan-2-amine are critical pharmacophores. The steric bulk provided by the 3-
methylpentan-2-yl group can:

Increase Metabolic Stability: Hindered amines are less susceptible to oxidative deamination

by cytochrome P450 enzymes compared to unhindered analogs.

Modulate Lipophilicity: The branched alkyl chain increases logP, potentially enhancing blood-

brain barrier penetration.

Solubility: As a free base, it is an oil; however, it readily forms crystalline hydrochloride salts

(CAS 2103402-67-9 for similar analogs), suitable for solid dosage forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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